molecular formula C14H17NO5 B11116580 3-[(4-Carboxyhexanoyl)amino]benzoic acid

3-[(4-Carboxyhexanoyl)amino]benzoic acid

Cat. No.: B11116580
M. Wt: 279.29 g/mol
InChI Key: YTWWJFHXEWQKLX-UHFFFAOYSA-N
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Description

3-(4-CARBOXY-4-ETHYLBUTANAMIDO)BENZOIC ACID is an organic compound that belongs to the class of carboxylic acids and derivatives It is characterized by the presence of a carboxyl group attached to a benzene ring, along with an ethylbutanamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CARBOXY-4-ETHYLBUTANAMIDO)BENZOIC ACID typically involves multi-step organic reactions. One common method is the amidation reaction, where a carboxylic acid derivative reacts with an amine to form the amide bond. The reaction conditions often include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of 3-(4-CARBOXY-4-ETHYLBUTANAMIDO)BENZOIC ACID may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(4-CARBOXY-4-ETHYLBUTANAMIDO)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-(4-CARBOXY-4-ETHYLBUTANAMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The carboxyl and amido groups play a crucial role in binding to target molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-CARBOXY-4-ETHYLBUTANAMIDO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

3-(4-carboxyhexanoylamino)benzoic acid

InChI

InChI=1S/C14H17NO5/c1-2-9(13(17)18)6-7-12(16)15-11-5-3-4-10(8-11)14(19)20/h3-5,8-9H,2,6-7H2,1H3,(H,15,16)(H,17,18)(H,19,20)

InChI Key

YTWWJFHXEWQKLX-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)NC1=CC=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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